REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[S:7][CH:8]=1.[CH2:14]([NH2:16])[CH3:15]>>[CH:9]1([C:6]2[S:7][CH:8]=[C:4]([CH2:3][NH:16][CH2:14][CH3:15])[N:5]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCC=1N=C(SC1)C1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
CUSTOM
|
Details
|
after purification of the residue by silica gel chromatography
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)C=1SC=C(N1)CNCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |